N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several rings and functional groups. These include a furan ring, a pyrimidine ring, and an amide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, its functional groups suggest it could participate in a variety of reactions. For example, the amide could undergo hydrolysis or reduction, and the thioether could participate in oxidation reactions .Scientific Research Applications
Synthesis and Reactivity :
- A study by Aleksandrov and El’chaninov (2017) explored the synthesis of related compounds, focusing on electrophilic substitution reactions. This research is significant for understanding the chemical properties and potential applications of N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide in synthetic chemistry (Aleksandrov & El’chaninov, 2017).
Biological Evaluation :
- Zhou et al. (2008) described the design, synthesis, and biological evaluation of a similar compound, highlighting its role as a histone deacetylase (HDAC) inhibitor and potential anticancer drug. This indicates the relevance of this compound in the development of novel therapeutic agents (Zhou et al., 2008).
Synthesis of Novel Derivatives :
- Hassneen and Abdallah (2003) investigated the synthesis of new derivatives, contributing to the diverse range of compounds that can be derived from this compound. This expands the potential applications of this compound in pharmaceuticals and materials science (Hassneen & Abdallah, 2003).
Potential as Anti-inflammatory and Analgesic Agents :
- Abu‐Hashem et al. (2020) explored the synthesis of related compounds and their evaluation as anti-inflammatory and analgesic agents. This suggests a possible application of this compound in the development of new drugs for pain and inflammation management (Abu‐Hashem et al., 2020).
Microwave-Assisted Synthesis :
- A study by Han et al. (2010) demonstrated an efficient and selective synthesis of related compounds using microwave irradiation. This presents a novel approach to synthesizing derivatives of this compound, potentially streamlining the production process in pharmaceutical and chemical industries (Han et al., 2010).
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c19-15-14(21-16(25)11-5-2-1-3-6-11)17(26)23-18(22-15)28-10-13(24)20-9-12-7-4-8-27-12/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGKAUSVKSXDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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